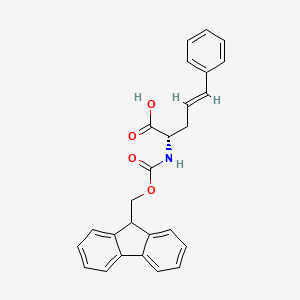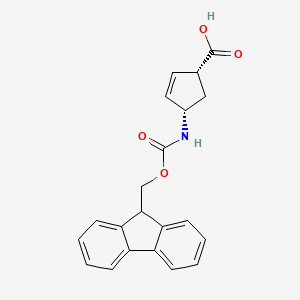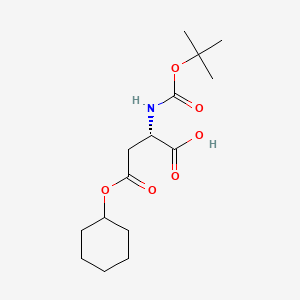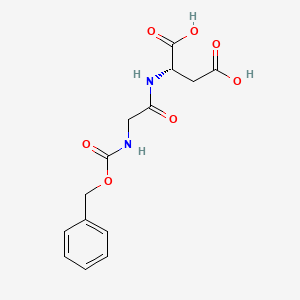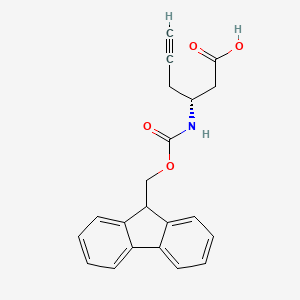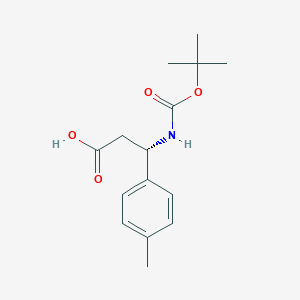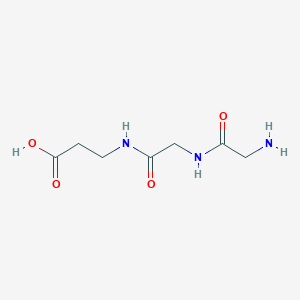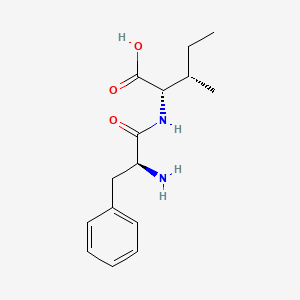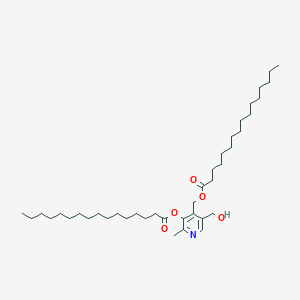
Pyridoxine 3,4-Dipalmitate
Vue d'ensemble
Description
Pyridoxine 3,4-Dipalmitate is a di-ester of pyridoxine with palmitic acid (hexadecanoic acid). It is used in cosmetic formulations and acts as an antistatic agent . It is also used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular formula of Pyridoxine 3,4-Dipalmitate is C40H71NO5 . The molecular weight is 646.01 .Physical And Chemical Properties Analysis
Pyridoxine 3,4-Dipalmitate is a solid at 20°C . It is white to almost white in color . The melting point ranges from 88.0 to 92.0°C . It is soluble in hot THF .Applications De Recherche Scientifique
Neuroscience
Pyridoxine 3,4-Dipalmitate plays a role in neuroscience research , particularly in studies related to neurogenesis and cognitive functions . It has been used to investigate the impact of Vitamin B6 on neurological disorders such as epilepsy, where it may help in understanding the mechanisms underlying brain homeostasis and cognitive impairments .
Immunology
In immunological research , Pyridoxine 3,4-Dipalmitate is utilized as a biochemical compound for biomedical research, potentially aiding in the study of immune responses and the development of immunotherapies .
Metabolism
This compound is significant in metabolic studies due to its active form, which participates in the metabolism of amino acids, fatty acids, and carbohydrates . It’s used to explore the effects of Vitamin B6 on energy metabolism and neurotransmitter synthesis .
Dermatology
Pyridoxine 3,4-Dipalmitate finds applications in dermatology as an ingredient in cosmetic formulations. It acts as an antistatic agent and combability aid , improving hair and skin conditions . Clinical data also suggest its utility in dermal therapy .
Cardiology
While specific applications in cardiology are not directly cited, the biochemical properties of Pyridoxine 3,4-Dipalmitate suggest potential research uses in studying cardiovascular health , given Vitamin B6’s role in reducing homocysteine levels, a risk factor for heart disease .
Gastroenterology
In gastroenterology , the compound has been studied for its effects on the gastro-intestinal absorption of nutrients, which is crucial for understanding digestive health and developing treatments for related disorders .
Endocrinology
Research in endocrinology may leverage Pyridoxine 3,4-Dipalmitate as a biochemical reagent to study hormonal functions and disorders, considering Vitamin B6’s involvement in hormone regulation .
Oncology
Pyridoxine 3,4-Dipalmitate could be relevant in oncology research due to Vitamin B6’s association with cancer risk reduction. Epidemiological evidence supports its potential as a cancer risk reduction agent, especially for gastrointestinal tumors . Additionally, it has been evaluated in clinical trials for its ability to alleviate chemotherapy-induced hand-foot syndrome, which could improve patient quality of life during cancer treatment .
Mécanisme D'action
Target of Action
Pyridoxine 3,4-Dipalmitate is a derivative of Pyridoxine (Vitamin B6), which is an essential nutrient required for normal functioning of many biological systems within the body . The primary targets of Pyridoxine are the enzymes involved in the metabolism of proteins, carbohydrates, and fats . It also aids in the release of liver and muscle-stored glycogen .
Mode of Action
Pyridoxine is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Pyridoxine 3,4-Dipalmitate, as a derivative of Pyridoxine, is expected to have a similar mode of action.
Biochemical Pathways
Pyridoxine, and by extension Pyridoxine 3,4-Dipalmitate, is involved in a wide range of biochemical reactions. These include the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
Pyridoxine is well absorbed and metabolized in the liver to its active forms . It is then excreted in the urine as metabolites .
Result of Action
The action of Pyridoxine 3,4-Dipalmitate at a molecular and cellular level would be expected to mirror that of Pyridoxine. This includes aiding in the synthesis of critical biomolecules and neurotransmitters, contributing to the normal functioning of many biological systems .
Action Environment
The action, efficacy, and stability of Pyridoxine 3,4-Dipalmitate are likely to be influenced by various environmental factors. For instance, a patented formulation contains Pyridoxine 3,4-Dipalmitate along with lemon grass (active ingredient) to activate the cell and to provide protection against UV .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)45-34-37-36(33-42)32-41-35(3)40(37)46-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31,33-34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJVTEPEYIYVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436357 | |
| Record name | Pyridoxine 4,5-dipalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxine 3,4-Dipalmitate | |
CAS RN |
992-42-7 | |
| Record name | Pyridoxine 4,5-dipalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the absorption of Pyridoxine 3,4-Dipalmitate poor when administered as a suspension, and how can this be improved?
A1: Pyridoxine 3,4-Dipalmitate (PIN-DP) exhibits poor water solubility, significantly hindering its absorption in the gastrointestinal tract when administered as a suspension []. The study demonstrated that administering PIN-DP as a solubilized solution using Tween 80 dramatically enhances its absorption in humans []. This improvement can be attributed to the increased solubility of PIN-DP in the presence of Tween 80, facilitating its uptake in the digestive system.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




